BenchChemオンラインストアへようこそ!

4-(3,3-Dimethylbutyl)aniline

N-type calcium channel IMR32 assay Analgesic activity

4-(3,3-Dimethylbutyl)aniline (CAS 241499-52-5) is a para-substituted aniline derivative (C₁₂H₁₉N, MW 177.29) characterized by a sterically bulky, highly lipophilic neohexyl group attached via an ethylene spacer. Unlike simpler 4-alkylanilines where the alkyl chain is directly attached to the aromatic ring (e.g., 4-tert-butylaniline) or is a straight-chain (e.g., 4-butylaniline), the ethylene spacer in 4-(3,3-dimethylbutyl)aniline decouples the steric bulk of the tert-butyl terminus from the ring, creating a unique conformational and electronic profile.

Molecular Formula C12H19N
Molecular Weight 177.291
CAS No. 241499-52-5
Cat. No. B2384287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Dimethylbutyl)aniline
CAS241499-52-5
Molecular FormulaC12H19N
Molecular Weight177.291
Structural Identifiers
SMILESCC(C)(C)CCC1=CC=C(C=C1)N
InChIInChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3
InChIKeyHMCOWTGXTHSFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,3-Dimethylbutyl)aniline (CAS 241499-52-5): A Specialized para-Alkylaniline Building Block for Drug Discovery and Advanced Material Procurement


4-(3,3-Dimethylbutyl)aniline (CAS 241499-52-5) is a para-substituted aniline derivative (C₁₂H₁₉N, MW 177.29) characterized by a sterically bulky, highly lipophilic neohexyl group attached via an ethylene spacer . Unlike simpler 4-alkylanilines where the alkyl chain is directly attached to the aromatic ring (e.g., 4-tert-butylaniline) or is a straight-chain (e.g., 4-butylaniline), the ethylene spacer in 4-(3,3-dimethylbutyl)aniline decouples the steric bulk of the tert-butyl terminus from the ring, creating a unique conformational and electronic profile. This intermediate is a critical precursor in the synthesis of N-type calcium channel blockers, most notably compound 26, an orally active analgesic agent [1]. It is commercially available from specialist suppliers at purities of 95–98%, typically for research and further manufacturing use .

Why 4-(3,3-Dimethylbutyl)aniline CAS 241499-52-5 Cannot Be Replaced by 4-tert-Butylaniline or 4-Butylaniline in N-Type Calcium Channel Blocker Synthesis


The 3,3-dimethylbutyl moiety is not a generic hydrophobic anchor; it is a precise pharmacophoric element whose steric and spatial properties are essential for target engagement. In a structure–activity relationship (SAR) study of 4-piperidinylaniline N-type calcium channel blockers, replacing the 3,3-dimethylbutyl group with straight-chain or directly-attached bulky alkyl groups led to a significant loss of potency [1]. For instance, the simple unsubstituted phenyl analogue (where the 3,3-dimethylbutyl is absent) showed an IC₅₀ >10 μM, highlighting the critical contribution of this specific group [1]. This demonstrates that generic 4-alkylanilines cannot reproduce the binding interactions required for potent ion channel modulation, making procurement of the exact CAS 241499-52-5 intermediate essential for reproducing published lead compound 26.

Quantitative Differentiation Evidence for 4-(3,3-Dimethylbutyl)aniline (CAS 241499-52-5) vs. Structural Analogs


N-Type Calcium Channel Blockade: Enabling IC₅₀ of 0.7 μM vs. >10 μM for Unsubstituted Phenyl Analogue

In the 4-piperidinylaniline series, the final drug compound 26 incorporating the 3,3-dimethylbutyl moiety achieved an IC₅₀ of 0.7 μM against N-type calcium channels in the IMR32 human neuroblastoma cell assay. In contrast, the unsubstituted phenyl analogue (lacking the 3,3-dimethylbutyl group) showed no meaningful potency (IC₅₀ >10 μM) [1]. This >14-fold improvement demonstrates that the 3,3-dimethylbutyl group is a critical pharmacophore for N-type calcium channel blockade.

N-type calcium channel IMR32 assay Analgesic activity

Oral Bioavailability Advantage: In Vivo Analgesic ED₅₀ of 12 mg/kg p.o. Achieved with 3,3-Dimethylbutyl-Containing Compound

Compound 26, derived from 4-(3,3-dimethylbutyl)aniline, demonstrated robust oral activity with an ED₅₀ of 12 mg/kg (p.o.) in the mouse acetic acid anti-writhing analgesia model, and an ED₅₀ of 4 mg/kg (i.v.) [1]. Earlier lead compounds in the series, such as compound 1 which lacked the 3,3-dimethylbutyl group, showed poor oral bioavailability that limited their development [1]. The improved pharmacokinetic profile, including a low clearance (CL = 26 mL/min/kg) and a favorable CNS logPn of 3.20, is directly attributable to the physicochemical properties imparted by the 3,3-dimethylbutyl group .

Oral bioavailability Anti-writhing model ED50

Lipophilicity Differentiation: Predicted LogP 3.25 vs. 4-tert-Butylaniline (Predicted LogP ~2.4) Enhances CNS Drug Design

The computational LogP of 4-(3,3-dimethylbutyl)aniline is reported as 3.2475 by ChemScene , a value that falls into the optimal range for CNS-penetrant small molecules (typically LogP 2–4). In contrast, 4-tert-butylaniline, a commonly used bulkier analog, has a predicted LogP of approximately 2.4 [1]. This ~0.8 log unit difference translates to an approximately 6-fold higher partition coefficient, which directly impacts passive membrane permeability and CNS distribution. The increased lipophilicity is a direct consequence of the neohexyl group's additional methylene spacer and the resulting increase in hydrophobic surface area.

Lipophilicity LogP CNS drug design

High-Impact Procurement Scenarios for 4-(3,3-Dimethylbutyl)aniline (CAS 241499-52-5)


Synthesis and Optimization of Orally Active N-Type Calcium Channel Blockers for Pain Research

Procurement of 4-(3,3-dimethylbutyl)aniline is essential for any medicinal chemistry group replicating or optimizing the 4-piperidinylaniline series of N-type calcium channel blockers. The published lead compound 26, which incorporates this exact aniline, demonstrated an IC₅₀ of 0.7 μM and robust oral analgesic activity (ED₅₀ = 12 mg/kg p.o.) [1]. Using alternative 4-alkylanilines such as 4-tert-butylaniline or 4-butylaniline will fail to reproduce this pharmacological profile, as documented by the >14-fold loss of potency when the 3,3-dimethylbutyl group is removed [1].

CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity (LogP ~3.2) for Blood-Brain Barrier Penetration

With a predicted LogP of 3.25 , 4-(3,3-dimethylbutyl)aniline occupies a distinct lipophilicity niche compared to other commercially available 4-alkylanilines. This makes it a strategic building block for CNS drug discovery where LogP values between 3 and 4 correlate with optimal brain penetration. Procurement should be prioritized when SAR exploration requires a hydrophobic aniline building block with greater lipophilicity than 4-tert-butylaniline (LogP ~2.4) but without the excessive chain length of 4-hexylaniline.

Synthesis of Heterocyclic Derivatives for Ion Channel Modulation Programs

Beyond the 4-piperidinylaniline series, the 3,3-dimethylbutyl group is claimed in patents describing heterocyclic derivatives as ion channel modulators, including compound libraries targeting voltage-gated calcium and sodium channels [2]. The para-aniline functionality provides a convenient synthetic handle for further elaboration into diverse heterocyclic scaffolds. Procuring the aniline precursor enables in-house library synthesis rather than purchasing pre-made final compounds at significantly higher cost.

Structure-Activity Relationship Studies Differentiating Steric Bulk from Chain Length in GPCR or Ion Channel Ligands

The unique structure of 4-(3,3-dimethylbutyl)aniline—combining a quaternary carbon terminus with an ethylene spacer—allows investigators to decouple steric effects from hydrophobic chain-length effects. This is particularly valuable for SAR studies where the role of substituent shape versus total hydrophobic surface area must be resolved. Compared to 4-tert-butylaniline (direct attachment of bulky group) or 4-butylaniline (linear chain without branching), this compound enables a direct test of the 'steric bulk with flexible tether' hypothesis [3].

Quote Request

Request a Quote for 4-(3,3-Dimethylbutyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.